N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide
Description
This compound is a structurally complex molecule featuring a formamide backbone with two distinct substituents:
- 3-(2-Chlorophenyl)-5-methylisoxazol-4-yl group: A heterocyclic isoxazole ring substituted with a 2-chlorophenyl moiety and a methyl group at position 4. Isoxazoles are known for their metabolic stability and role in drug design due to their hydrogen-bonding capacity .
- (2-(3,4-Dimethoxyphenyl)ethyl)amino-thioxomethyl group: A phenethylamine derivative with 3,4-dimethoxy substitutions and a thioxomethyl (-NH-CS-) linkage.
Synthesis pathways for analogous compounds often involve carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt) for amide bond formation, as seen in , or multi-step protocols involving heterocyclic ring assembly (e.g., oxadiazole or thiazole derivatives in ) .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-13-19(20(26-30-13)15-6-4-5-7-16(15)23)21(27)25-22(31)24-11-10-14-8-9-17(28-2)18(12-14)29-3/h4-9,12H,10-11H2,1-3H3,(H2,24,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYBGBPPVQZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide, with the CAS number 883031-66-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H22ClN3O4S
- Molecular Weight : 459.95 g/mol
- Structure : The compound features a thioxomethyl group linked to an isoxazole moiety and a dimethoxyphenyl ethylamine structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-cancer properties and mechanisms of action.
Antitumor Activity
Research indicates that compounds similar in structure to this compound exhibit significant antitumor activity. For instance, derivatives of isoxazole have shown efficacy in inhibiting cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Cell Cycle Arrest : Studies have demonstrated that similar compounds can induce G2/M phase arrest in cancer cells, leading to reduced cell viability .
- Apoptosis Induction : The compound may trigger apoptotic pathways, which are crucial for eliminating cancerous cells. This is often mediated through the activation of caspases and the release of cytochrome c from mitochondria.
- DNA Interaction : While some derivatives intercalate with DNA, leading to inhibition of replication, the specific interactions of this compound with DNA remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Observed induction of apoptosis in human breast cancer cells through mitochondrial pathways. |
| Study 3 | Reported enhancement of chemosensitivity when combined with standard chemotherapy agents. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to structurally related molecules from the provided evidence, focusing on substituents, functional groups, and hypothesized properties.
Table 1: Key Structural and Functional Comparisons
| Compound Name (Reference) | Key Substituents/Functional Groups | Hypothesized Properties |
|---|---|---|
| Target Compound | 2-Chlorophenyl, 5-methylisoxazole, 3,4-dimethoxyphenethyl, thioxomethyl | High lipophilicity (dimethoxy), potential CNS activity (chlorophenyl), metabolic stability (isoxazole/thioxo) |
| (3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-N-(2-(3,4-dimethoxyphenyl)ethyl)formamide | 2,6-Dichlorophenyl, 5-methylisoxazole, 3,4-dimethoxyphenethyl | Increased halogen bonding (di-Cl), reduced solubility vs. mono-Cl derivatives |
| 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | 3-Chlorobenzamide, hydroxy-isopropyl | Enhanced aqueous solubility (hydroxy group), reduced membrane permeability |
| 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone | 2-Chlorophenyl, piperazinyl-trifluoromethylpyridine | Improved target affinity (piperazine), metabolic susceptibility (ketone vs. formamide) |
Key Findings:
Substituent Effects: Chlorophenyl Position: Mono-chloro substitution (2-position in the target) balances lipophilicity and solubility better than 2,6-dichloro derivatives, which may exhibit higher crystallinity and lower bioavailability . Methoxy Groups: The 3,4-dimethoxy motif in the target compound likely enhances blood-brain barrier penetration compared to non-methoxy analogs . Thioxomethyl vs. Oxo: The thioxo (-CS-) group in the target may confer greater resistance to enzymatic hydrolysis compared to oxo (-CO-) analogs, as seen in thiourea derivatives .
Heterocyclic Core :
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, the use of dimethylformamide (DMF) as a solvent facilitates nucleophilic substitution reactions, as seen in analogous thiazolidinone syntheses . Key parameters include:
- Stoichiometry : Maintain a 1:1.5 molar ratio between the primary amine and chloroacetylated intermediates to minimize side products.
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can track reaction progress .
- Workup : Quenching with ice water precipitates the product, followed by recrystallization in ethanol for purity.
Table 1 : Representative Reaction Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | DMF | |
| Temperature | Room temperature | |
| Reaction Time | 6–8 hours |
Q. How can researchers ensure purity and validate structural integrity?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using acetonitrile/water (70:30) as the mobile phase, can detect impurities ≤0.1% .
- Structural Validation : Combine H/C NMR to confirm substituent positions (e.g., methoxy and chlorophenyl groups) and mass spectrometry (HRMS) for molecular weight verification .
Advanced Research Questions
Q. How can solvent systems or catalysts be modified to address low yields in large-scale synthesis?
- Methodological Answer : Low yields often stem from poor solubility or side reactions. Advanced strategies include:
- Alternative Solvents : Replace DMF with ionic liquids (e.g., [BMIM][BF]) to enhance solubility and reduce toxicity .
- Catalytic Systems : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitutions .
- Process Simulation : Computational tools (e.g., Aspen Plus) model solvent-catalyst interactions to predict optimal conditions .
Q. What methodologies resolve contradictions between predicted and observed biological activity?
- Methodological Answer : Discrepancies may arise from stereochemical or conformational factors. Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Compare the compound’s binding affinity with target receptors (e.g., enzymes) under physiological conditions .
- X-ray Crystallography : Resolve 3D structures to identify non-covalent interactions (e.g., hydrogen bonds with thioxomethyl groups) .
- SAR Studies : Synthesize analogs (e.g., replacing the isoxazole with a thiadiazole) to isolate pharmacophoric features .
Q. How can impurity profiles be rigorously analyzed when scaling up synthesis?
- Methodological Answer : Scaling up introduces new impurities due to kinetic/thermodynamic shifts. Implement:
- DoE (Design of Experiments) : Statistically vary parameters (temperature, stirring rate) to identify impurity sources .
- LC-MS/MS : Couple liquid chromatography with tandem MS to characterize trace impurities (e.g., dimethoxy-phenyl degradation products) .
- Stability Studies : Accelerated degradation under heat/light exposes latent impurities for quantification .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts)?
- Methodological Answer : Contradictions may arise from solvent effects or tautomerism. Solutions include:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in the formamide group) .
- Deuterated Solvent Comparison : Compare H NMR in DMSO-d vs. CDCl to isolate solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C nuclei .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
